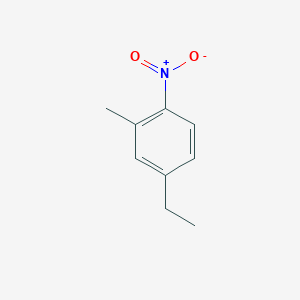
4-Ethyl-2-methyl-1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-2-methyl-1-nitrobenzene is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Electroreduction Characteristics : A study explored the electroreduction characteristics of 1-ethyl-4-nitro-benzene, finding that its peak potential is more negative than nitrobenzene, with diffusion being the control step of the reduction. The current efficiency was 58%, and the yield of 4-ethyl aniline was 43% (Chen Song, 2005).
Hydrogen Bond Interactions : Another study investigated the hydrogen bond interactions in binary solutions of ethyl acetate with nitrobenzene. The research used FTIR spectroscopy and theoretical calculations to understand the stability of various systems, including interactions between the methyl/methylene hydrogen and ester linkage oxygen (N. Karthick et al., 2018).
Photoreduction by Amines : A study on the photoreduction of 4-substituted nitrobenzenes by triethylamine in acetonitrile showed that the reduction potentials correlated with the hyperfine nitrogen coupling constants of the radical anion and with the donor-acceptor characteristics of the 4-substituent (E. Norambuena et al., 2004).
Biodegradation by Pseudomonas sp. : Research on the biodegradation of 4-nitrotoluene by Pseudomonas spp. highlighted that 4-nitrotoluene was degraded via initial oxidation of the methyl group, forming 4-nitrobenzyl alcohol, then converted to 4-nitrobenzoate and further reduced to 4-hydroxylaminobenzoate (B. Haigler, J. Spain, 1993).
Hydrogenation of Nitro Compounds : A study on the hydrogenation of nitrobenzene and ethyl-4-nitrobenzoate over a Pd/carbon catalyst was conducted using a new small-scale reaction calorimeter integrated with IR spectroscopy and on-line gas-uptake measurements (F. Visentin et al., 2006).
Ethoxylation using Phase-Transfer Catalysts : The ethoxylation of p-chloronitrobenzene using benzyltriethylammonium chloride as a phase-transfer catalyst under ultrasound irradiation conditions was investigated, revealing insights into the kinetics of nucleophilic substitution reactions (Maw‐Ling Wang, V. Rajendran, 2007).
Mécanisme D'action
Target of Action
The primary target of 4-Ethyl-2-methyl-1-nitrobenzene is the benzene ring in the compound. The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This aromatic ring wants to be retained during reactions .
Mode of Action
The mode of action of this compound involves electrophilic aromatic substitution. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway. This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects include the formation of a substituted benzene ring .
Pharmacokinetics
It is known that the compound is used for pharmaceutical testing .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution reaction, where a proton is removed from the benzenonium intermediate .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, Friedel Crafts reactions, which could potentially occur with this compound, are hindered if the benzene ring is strongly deactivated . Therefore, the environment in which the reaction takes place can impact the efficacy and stability of this compound.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-ethyl-2-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWREBLPZKNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
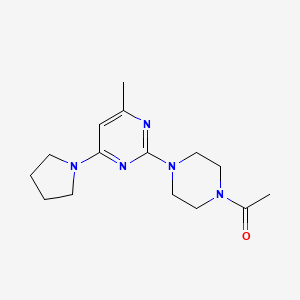
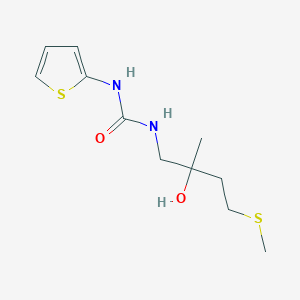
![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)
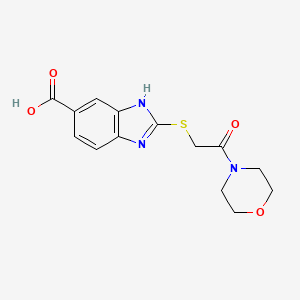

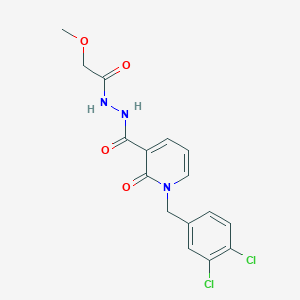

![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
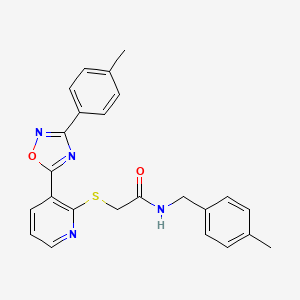
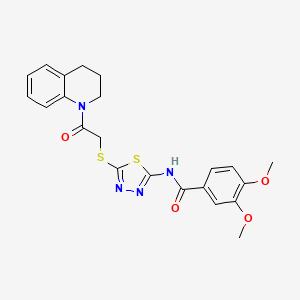
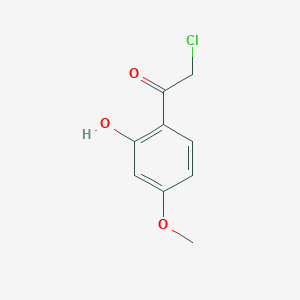
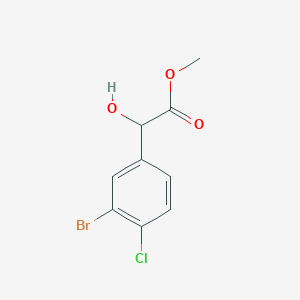
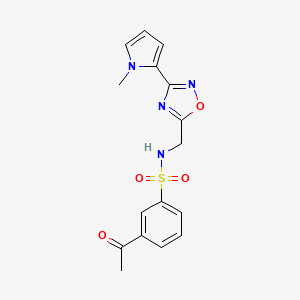
![N-[4-(acetylamino)phenyl]-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)
